1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

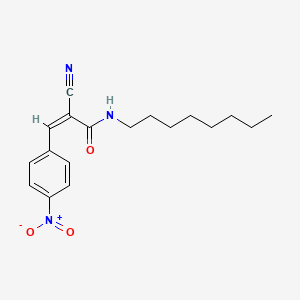

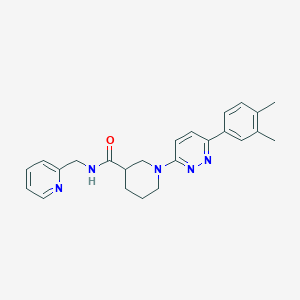

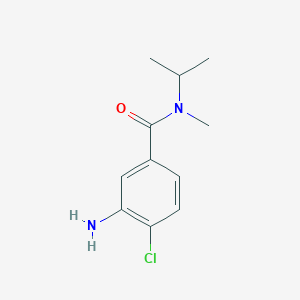

“1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid” is a chemical compound with the CAS Number: 926249-48-1 . It has a molecular weight of 302.16 and its IUPAC name is 1-(3,5-dichlorobenzoyl)-3-piperidinecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13Cl2NO3/c14-10-4-9 (5-11 (15)6-10)12 (17)16-3-1-2-8 (7-16)13 (18)19/h4-6,8H,1-3,7H2, (H,18,19) . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 302.16 . Other specific physical and chemical properties like boiling point, melting point, etc., are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including structures similar to 1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid, are known to inhibit microbial fermentation processes. This inhibition is crucial for understanding how such compounds can affect the production of bio-renewable chemicals. Studies have shown that carboxylic acids can disrupt cell membranes and decrease internal pH levels in microbes like Escherichia coli and Saccharomyces cerevisiae, potentially offering insights into how similar compounds could be engineered for better industrial performance (Jarboe, Royce, & Liu, 2013).

Anticancer Properties of Carboxylic Acid Derivatives

Research on cinnamic acid derivatives, which share functional groups with 1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid, highlights the potential for such compounds in anticancer research. These derivatives have been studied for their traditional and synthetic antitumor agents, suggesting a pathway for the development of new anticancer drugs using similar carboxylic acid frameworks (De, Baltas, & Bedos-Belval, 2011).

Metal Interaction with Carboxylic Acids

The interaction between metals and biologically important ligands, including carboxylic acids, is critical for understanding the molecular mechanisms underlying their biological activity. Such studies can inform the design of new compounds with enhanced stability and specificity for biological targets, potentially including derivatives of 1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid (Lewandowski, Kalinowska, & Lewandowska, 2005).

Extraction of Carboxylic Acids

The solvent developments for the extraction of carboxylic acids from aqueous streams are relevant for the industrial application of 1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid and its derivatives. Research in this area aims to improve the recovery of carboxylic acids, which are key intermediates in the production of bio-based plastics and chemicals, through liquid-liquid extraction techniques (Sprakel & Schuur, 2019).

Safety and Hazards

The compound should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be allowed to come in contact with air or water due to the risk of violent reaction and possible flash fire . It should be used only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

1-(3,5-dichlorobenzoyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2NO3/c14-10-4-9(5-11(15)6-10)12(17)16-3-1-2-8(7-16)13(18)19/h4-6,8H,1-3,7H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHYYUZLJSXEDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,5-Difluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methanesulfonamide](/img/structure/B2536842.png)

![N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2536849.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2536851.png)

![2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2536860.png)